molecular formula C20H18ClN5O3 B2436037 2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 1008012-58-5

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2436037
CAS RN: 1008012-58-5
M. Wt: 411.85
InChI Key: BQDMSBQEANHAGJ-UHFFFAOYSA-N
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Description

2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5O3 and its molecular weight is 411.85. The purity is usually 95%.
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Scientific Research Applications

Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles

The compound has been utilized in the transition-metal-free synthesis of 5-amino-1,2,3-triazoles. Researchers have developed a strategy that involves nucleophilic addition/cyclization of carbodiimides with diazo compounds under mild conditions. This protocol allows for the construction of 5-amino-1,2,3-triazoles, which can be further functionalized to enhance molecular diversity .

Antiviral Evaluation and HIV-1 Inhibition

Previous studies have explored the antiviral potential of 1,2,3-triazoles. Specifically, 3’-azidothymidine (AZT)-derived 1,2,3-triazoles have been investigated as potent inhibitors of HIV-1. Researchers have functionalized the 4’-linear substituent of AZT to generate novel antiviral nucleoside scaffolds. The compound could play a role in this context .

Electrocatalysis and Photoluminescence

Tricarbonylrhenium(I) complexes incorporating a 1,2,3-triazol-5-ylidene ligand have been studied for their electrocatalytic properties. These complexes exhibit strong electron-donating abilities and have been used as efficient electrocatalysts for CO2 reduction to CO. Additionally, they emit light in solution and have potential applications in circularly polarized luminescence, photoinitiation of polymerization, and as imaging probes for detecting amyloid plaques in Alzheimer’s disease .

Azirine-Triazole Hybrids

Researchers have selectively synthesized azirine-triazole hybrids, specifically 1-R-5-(3-aryl-2H-azirin-2-yl)-1H-1,2,3-triazoles. These hybrids were obtained by reacting 1-(3-aryl-2H-azirin-2-yl)-2-(triphenylphosphoranylidene)ethanones with tosyl and (E)-2-benzoylvinyl azides. The compound may find applications in this area as well .

Biological Applications

Tricarbonylrhenium(I) complexes incorporating 1,2,3-triazol-5-ylidene ligands have been explored as precursors for radiopharmaceuticals and diagnostic agents. They have been tested as luminescent markers for amino acids, anticancer drugs, antibacterial agents, and more. Their solid-state photoluminescence properties and potential biological applications make them an interesting field of study .

Patent Applications

The compound has also been the subject of patent applications related to its synthesis and potential pharmaceutical applications. For example, a patent application describes a preparative process for a specific derivative of the compound, which could have therapeutic implications .

properties

IUPAC Name

2-[5-(3-chlorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-11-6-7-15(12(2)8-11)22-16(27)10-25-18-17(23-24-25)19(28)26(20(18)29)14-5-3-4-13(21)9-14/h3-9,17-18H,10H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDMSBQEANHAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)Cl)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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